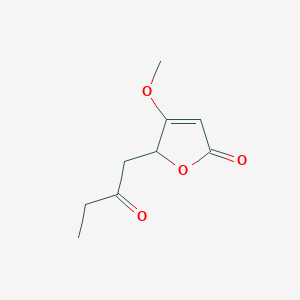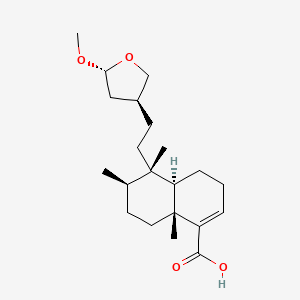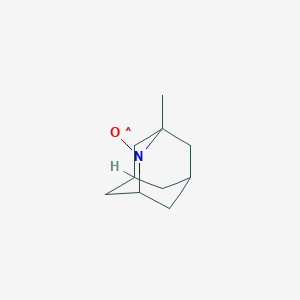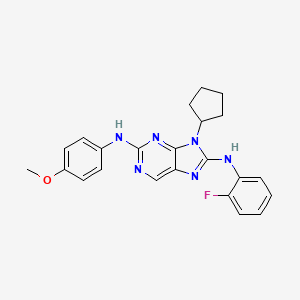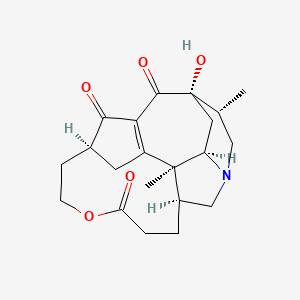
Cordypyridone D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cordypyridone D is a natural product found in Polycephalomyces nipponicus with data available.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Cordypyridone D, derived from the insect pathogenic fungus Cordyceps nipponica, has shown significant potential in antimalarial applications. A study highlighted the isolation of N-hydroxy- and N-methoxy-2-pyridones, including cordypyridones A-D, from this fungus. Notably, cordypyridones A and B demonstrated potent antimalarial activity in vitro, with IC(50) values of 0.066 and 0.037 microg/mL, respectively, indicating their potential effectiveness in malaria treatment. Their cytotoxicity was also found to be relatively weak, suggesting a favorable therapeutic index (Isaka, Tanticharoen, Kongsaeree, & Thebtaranonth, 2001).
Synthesis and Chemical Analysis
Another aspect of scientific research on cordypyridone D involves its synthesis and chemical analysis. An efficient racemic synthesis of cordypyridones A and B, which are antibacterial and antimalarial natural products, was achieved from commercially available materials. This synthesis, resulting in an overall yield of 15% (8% and 7%, respectively), utilized a key coupling step of two fragments and subsequent functional group transformations. This method not only produced cordypyridones A and B but also their 8-epi-analogues, expanding the scope of research and potential applications of these compounds (Jones, Moore, & Chai, 2009).
Eigenschaften
Produktname |
Cordypyridone D |
|---|---|
Molekularformel |
C17H25NO4 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(6S,6aR,8S,9S,10R,10aR)-9-hydroxy-2-methoxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C17H25NO4/c1-9-8-17(4)11(3)22-12-6-7-18(21-5)16(20)13(12)14(17)10(2)15(9)19/h6-7,9-11,14-15,19H,8H2,1-5H3/t9-,10+,11-,14-,15-,17-/m0/s1 |
InChI-Schlüssel |
MQGVAUZSLCHPHW-SXVPISRNSA-N |
Isomerische SMILES |
C[C@H]1C[C@]2([C@@H](OC3=C([C@@H]2[C@H]([C@H]1O)C)C(=O)N(C=C3)OC)C)C |
Kanonische SMILES |
CC1CC2(C(OC3=C(C2C(C1O)C)C(=O)N(C=C3)OC)C)C |
Synonyme |
cordypyridone D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



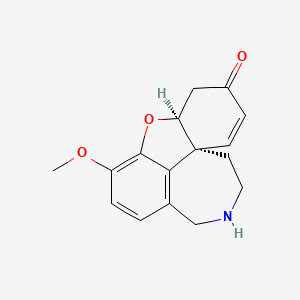
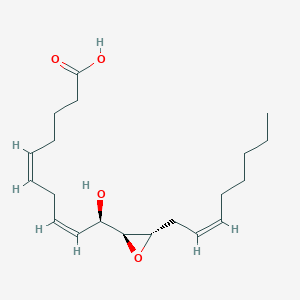

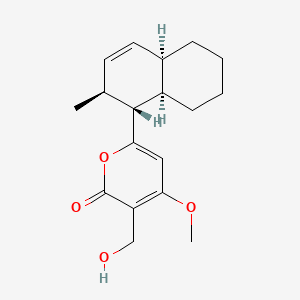
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)
